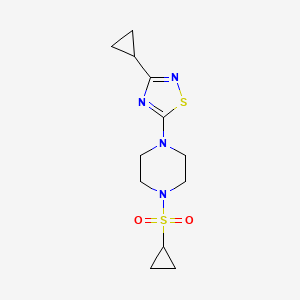
1-(Cyclopropanesulfonyl)-4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopropanesulfonyl)-4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine is a complex organic compound that features a piperazine ring substituted with cyclopropanesulfonyl and cyclopropyl-1,2,4-thiadiazol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropanesulfonyl)-4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting cyclopropylamine with thiosemicarbazide under acidic conditions, followed by cyclization with an appropriate oxidizing agent.
Sulfonylation of Piperazine: Piperazine can be sulfonylated using cyclopropanesulfonyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The final step involves coupling the sulfonylated piperazine with the thiadiazole derivative under suitable conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropanesulfonyl)-4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiadiazole ring can yield amines or other reduced derivatives.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, reduced thiadiazole derivatives.
Substitution Products: Various substituted piperazine derivatives.
Scientific Research Applications
1-(Cyclopropanesulfonyl)-4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Biological Studies: Used in research to understand its interactions with enzymes and receptors.
Industrial Applications: Potential use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(Cyclopropanesulfonyl)-4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and thiadiazole groups are key to its binding affinity and specificity. These interactions can modulate biological pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(Cyclopropanesulfonyl)-4-(2,4-dichlorophenyl)piperazine
- 1-(Cyclopropanesulfonyl)-4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine
Uniqueness
1-(Cyclopropanesulfonyl)-4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine is unique due to the presence of both cyclopropyl and thiadiazole groups, which confer distinct chemical and biological properties. This makes it a valuable compound for specific applications where these functional groups are advantageous.
Properties
Molecular Formula |
C12H18N4O2S2 |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
3-cyclopropyl-5-(4-cyclopropylsulfonylpiperazin-1-yl)-1,2,4-thiadiazole |
InChI |
InChI=1S/C12H18N4O2S2/c17-20(18,10-3-4-10)16-7-5-15(6-8-16)12-13-11(14-19-12)9-1-2-9/h9-10H,1-8H2 |
InChI Key |
JVAOPSMBDXWUNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NSC(=N2)N3CCN(CC3)S(=O)(=O)C4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{4-[(3,5-difluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B12265077.png)
![1-({1-[3-(trifluoromethoxy)benzoyl]azetidin-3-yl}methyl)-1H-imidazole](/img/structure/B12265078.png)
![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]ethanediamide](/img/structure/B12265086.png)
![N,N-dimethyl-2-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B12265092.png)
![4,5-Dimethyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B12265098.png)
![N,N-dimethyl-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyridazin-3-amine](/img/structure/B12265103.png)

![2-(4-Chlorophenyl)-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B12265112.png)
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}cyclopropanecarboxamide](/img/structure/B12265126.png)
![3-({4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}methyl)-1lambda6-thiolane-1,1-dione](/img/structure/B12265130.png)
![N-methyl-N-[1-(pyrazine-2-carbonyl)piperidin-4-yl]pyridin-2-amine](/img/structure/B12265132.png)
![2-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-5-methyl-1,3,4-oxadiazole](/img/structure/B12265137.png)
![N-[1-(2-methoxyethyl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B12265150.png)
![2-[(2-Cyanoethyl)sulfanyl]-4,6-diphenylpyridine-3-carbonitrile](/img/structure/B12265164.png)
